molecular formula C15H20BrN3O2 B12172788 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide

1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide

Cat. No.: B12172788
M. Wt: 354.24 g/mol
InChI Key: HKHWASDGIDMPAD-UHFFFAOYSA-N
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Description

1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a bromo-methylphenyl moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable isocyanate or carbamoyl chloride under controlled conditions.

    Attachment of the bromo-methylphenyl moiety: This can be accomplished through nucleophilic substitution reactions, where a bromo-methylphenyl halide reacts with the piperidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the bromo-methylphenyl moiety.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromo-methylphenyl site.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various nucleophiles into the molecule.

Scientific Research Applications

1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It finds use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide involves its interaction with specific molecular targets. The bromo-methylphenyl moiety may bind to active sites on enzymes or receptors, modulating their activity. The piperidine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2-Chloro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
  • 1-{[(2-Fluoro-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide
  • 1-{[(2-Iodo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide

Uniqueness

1-{[(2-Bromo-4-methylphenyl)carbamoyl]methyl}piperidine-2-carboxamide is unique due to the presence of the bromo substituent, which can influence its reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, potentially offering different pharmacological and chemical profiles.

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

1-[2-(2-bromo-4-methylanilino)-2-oxoethyl]piperidine-2-carboxamide

InChI

InChI=1S/C15H20BrN3O2/c1-10-5-6-12(11(16)8-10)18-14(20)9-19-7-3-2-4-13(19)15(17)21/h5-6,8,13H,2-4,7,9H2,1H3,(H2,17,21)(H,18,20)

InChI Key

HKHWASDGIDMPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2C(=O)N)Br

Origin of Product

United States

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